2-((tert-Butyldimethylsilyl)oxy)ethanol
Overview
Description
Scientific Research Applications
L-Adrenaline has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatographic techniques and as a reagent in various chemical reactions.
Biology: L-Adrenaline is studied for its role in neurotransmission and its effects on various biological systems.
Safety and Hazards
The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause harm to the eyes and respiratory system . The hazard statements associated with the compound are H225, H302, H315, H319, and H335 . These indicate that the compound is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210, P261, P305, P338, and P351 , which advise against exposure to heat/sparks/open flames/hot surfaces, breathing dust/fume/gas/mist/vapors/spray, and contact with eyes .
Mechanism of Action
Target of Action
2-((tert-Butyldimethylsilyl)oxy)ethanol, also known as 2-tert-Butyldimethylsilyloxyethanol, is an organic silicon compound It is commonly used as a reagent in synthetic chemistry .
Mode of Action
It is known to be a versatile reagent in synthetic chemistry, suggesting that it interacts with various chemical entities to facilitate reactions .
Biochemical Pathways
It is used in the synthesis of various organic compounds, indicating its involvement in multiple chemical reactions .
Result of Action
The result of the action of this compound is the formation of new organic compounds. It is used in the synthesis of polymers, particularly coatings and adhesives . The polymers produced have excellent wear resistance, scratch resistance, and high-temperature resistance, and are widely used in automobiles, construction, home decoration, and other fields .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that its stability and reactivity can be affected by humidity. It is also sensitive to acid , suggesting that pH levels can influence its action. Furthermore, it should be stored at 2-8°C , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can dissolve in water and mix with organic solvents . It has low viscosity, low toxicity, and low odor, making it widely used in chemical production .
Cellular Effects
It is known that this compound is used as an intermediate in organic synthesis and pharmaceutical synthesis, which can be used in laboratory research processes and chemical pharmaceutical synthesis processes .
Molecular Mechanism
It is known that this compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Adrenaline can be synthesized through various methods. One common approach involves the resolution of racemic epinephrine. The synthesis typically starts with the precursor compound catechol, which undergoes a series of reactions including methylation and amination to form L-Adrenaline .
Industrial Production Methods: In industrial settings, L-Adrenaline is often produced through batch-wise processes. For instance, a stock solution of L-Adrenaline bitartrate is prepared by dissolving the compound in water and further diluting it in the mobile phase for calibration standards . The stability of the product is maintained through controlled storage conditions, ensuring a shelf-life of up to 36 months when refrigerated .
Chemical Reactions Analysis
Types of Reactions: L-Adrenaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: L-Adrenaline can be oxidized to form adrenochrome, a reaction that typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Reduction of L-Adrenaline can lead to the formation of dihydroxyphenylalanine (DOPA).
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups under specific conditions.
Major Products: The major products formed from these reactions include adrenochrome, DOPA, and various substituted derivatives of L-Adrenaline .
Comparison with Similar Compounds
Uniqueness of L-Adrenaline: L-Adrenaline is unique in its ability to act on both alpha and beta adrenergic receptors, making it highly effective in emergency medical situations. Its rapid onset of action and wide range of physiological effects distinguish it from other catecholamines .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYAGNPMQVHYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456535 | |
Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102229-10-7 | |
Record name | 2-(tert-Butyldimethylsiloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102229-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(tert-Butyl(dimethyl)silyl)oxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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